molecular formula C27H24N2O3 B14458716 1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol CAS No. 71765-54-3

1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol

Cat. No.: B14458716
CAS No.: 71765-54-3
M. Wt: 424.5 g/mol
InChI Key: ZGTNEGBUHHFDTP-UHFFFAOYSA-N
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Description

1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol is a complex organic compound that features an indole core, a piperidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol typically involves multi-step organic reactions One common approach is to start with the indole core, which can be synthesized via Fischer indole synthesis The piperidine ring can be introduced through a Mannich reaction, followed by acylation to attach the acetyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert ketones to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)benzohydrazide: Shares the indole core but differs in the attached functional groups.

    2-phenyl-1H-indole-3-carboxylic acid: Another indole derivative with different substituents.

    4-phenylpiperidine: Contains the piperidine ring but lacks the indole core.

Uniqueness

1-(Oxo(2-phenyl-1H-indol-3-yl)acetyl)-4-phenyl-4-piperidinol is unique due to its combination of an indole core and a piperidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

71765-54-3

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

1-(4-hydroxy-4-phenylpiperidin-1-yl)-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione

InChI

InChI=1S/C27H24N2O3/c30-25(26(31)29-17-15-27(32,16-18-29)20-11-5-2-6-12-20)23-21-13-7-8-14-22(21)28-24(23)19-9-3-1-4-10-19/h1-14,28,32H,15-18H2

InChI Key

ZGTNEGBUHHFDTP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)C(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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